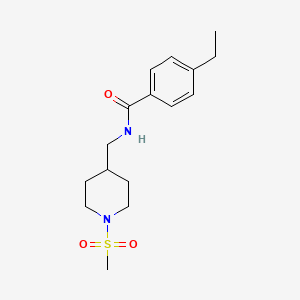
4-ethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-ethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide" is a derivative of benzamide with potential pharmacological properties. Benzamide derivatives have been extensively studied due to their diverse biological activities, including anti-acetylcholinesterase, neuroleptic, and cardiac electrophysiological activities. These compounds often feature a piperidine or piperazine moiety linked to a benzamide group, with various substitutions that significantly influence their biological activities .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the introduction of substituents to the benzamide core and the piperidine or piperazine ring. For instance, the synthesis of potent anti-acetylcholinesterase inhibitors involves substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide, which enhances activity . Similarly, the synthesis of neuroleptic agents involves the replacement of functional groups, such as the sulfamoyl group with a sulfonamido group, to increase dopamine receptor blockade potency . The synthesis of a GlyT-1 inhibitor involved optimizing the benzamide and central ring components . Additionally, the synthesis of a carbon-14 labeled benzamide derivative was achieved through an aryllithium reaction with carbon dioxide .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a piperidine or piperazine ring and the type of substituents on the benzamide moiety play a significant role in the interaction with biological targets. For example, the introduction of a 4-ethylphenyl group in a benzamide derivative showed excellent inhibitory activity against butyrylcholinesterase, which is a target for Alzheimer's disease therapy . The molecular docking studies of these compounds can provide insights into their potential therapeutic effects .
Chemical Reactions Analysis
Benzamide derivatives undergo various chemical reactions during their synthesis and interaction with biological targets. The introduction of substituents to the benzamide core is a common reaction, which can significantly alter the compound's pharmacological profile. For example, the introduction of a methylsulfonyl group can lead to compounds with cardiac electrophysiological activity, indicating that specific functional groups are essential for producing desired biological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the solubility and stability of the compound can affect its absorption and distribution in the body, while its reactivity can influence its metabolism and excretion .
Applications De Recherche Scientifique
Acetylcholinesterase Inhibition
A study on piperidine derivatives, closely related to 4-ethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, revealed their potent anti-acetylcholinesterase (anti-AChE) activity. Introducing a bulky moiety and an alkyl or phenyl group at specific positions significantly enhanced their inhibitory activity against AChE, highlighting their potential as antidementia agents (Sugimoto et al., 1990).
Gastrointestinal Motility Enhancement
Benzamide derivatives with a piperidin-4-ylmethyl group have been synthesized and evaluated for their effects on gastrointestinal motility. Certain derivatives demonstrated the ability to accelerate gastric emptying and increase defecation frequency, indicating potential as prokinetic agents with reduced side effects due to their selectivity for serotonin 4 (5-HT4) receptors (Sonda et al., 2004).
Na+/H+ Antiporter Inhibition
Research on benzoylguanidines as Na+/H+ exchanger inhibitors for potential use in acute myocardial infarction treatment has shown that certain substitutions, including the methylsulfonyl group, play a crucial role in the compounds' potency. The development compound, a specific NHE-1 subtype inhibitor, demonstrated cardioprotective effects in preclinical studies (Baumgarth et al., 1997).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, which share structural similarities with 4-ethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, were synthesized and evaluated for their cardiac electrophysiological activity. Some compounds showed potential as selective class III agents for treating reentrant arrhythmias (Morgan et al., 1990).
Antioxidant and Anticholinesterase Activity
A study on sulfonyl hydrazone compounds incorporating piperidine rings demonstrated significant antioxidant and anticholinesterase activities. These findings suggest potential therapeutic applications in conditions where oxidative stress and cholinesterase inhibition are beneficial (Karaman et al., 2016).
Propriétés
IUPAC Name |
4-ethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-13-4-6-15(7-5-13)16(19)17-12-14-8-10-18(11-9-14)22(2,20)21/h4-7,14H,3,8-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZGGTMNIIHWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2500282.png)
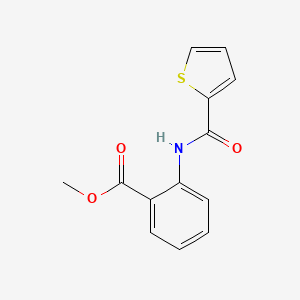
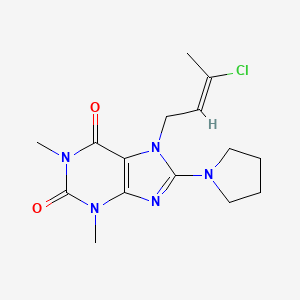
![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2500289.png)
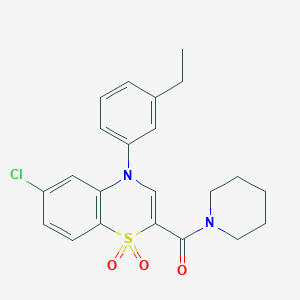
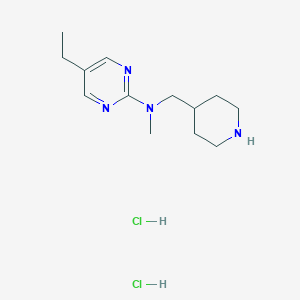
![3-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane](/img/structure/B2500292.png)
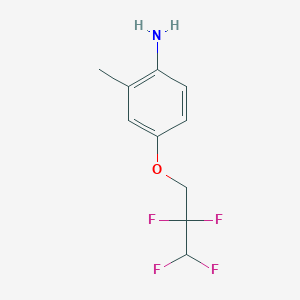
![3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2500296.png)
![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide](/img/structure/B2500297.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2500298.png)
![4-[(3-Methoxycyclobutyl)methylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B2500299.png)

![N-(3-methoxybenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2500304.png)